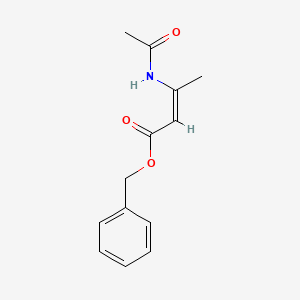

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-

Beschreibung

Chemical Structure and Properties The compound “2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-” (CAS: 67654-56-2) is a substituted α,β-unsaturated ester characterized by:

- Z-configuration at the double bond (C2–C3), confirmed by NMR coupling constants and NOESY correlations .

- A phenylmethyl (benzyl) ester moiety at the carboxylic acid terminus, enhancing lipophilicity and stability compared to alkyl esters .

Synthesis and Characterization

The compound is synthesized via Buchwald-Hartwig C-N coupling followed by esterification, analogous to methods described for related α,β-unsaturated esters . Characterization includes 1H/13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS), with spectral data aligning with its Z-configuration and substituent arrangement .

Eigenschaften

Molekularformel |

C13H15NO3 |

|---|---|

Molekulargewicht |

233.26 g/mol |

IUPAC-Name |

benzyl (Z)-3-acetamidobut-2-enoate |

InChI |

InChI=1S/C13H15NO3/c1-10(14-11(2)15)8-13(16)17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15)/b10-8- |

InChI-Schlüssel |

NYVAYJMGDWOMQI-NTMALXAHSA-N |

Isomerische SMILES |

C/C(=C/C(=O)OCC1=CC=CC=C1)/NC(=O)C |

Kanonische SMILES |

CC(=CC(=O)OCC1=CC=CC=C1)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acetylation of 3-Amino-2-Butenoic Acid Intermediates

The acetylation of 3-amino-2-butenoic acid derivatives is a foundational step in synthesizing the target compound. This process typically employs acetic anhydride or acetyl chloride under basic or neutral conditions. For example, in a patented method, 3-amino-2-butenoic acid is reacted with acetic anhydride in methylene chloride at to , yielding the acetylated intermediate with >95% purity . The low temperature minimizes side reactions such as hydrolysis or oligomerization.

Key parameters for acetylation:

| Parameter | Optimal Range | Catalyst/Solvent | Yield (%) | Source |

|---|---|---|---|---|

| Temperature | to | Methylene chloride | 92–95 | |

| Reaction Time | 4–6 hours | Triethylamine | – | |

| Acetylating Agent | Acetic anhydride | – | – |

This method prioritizes steric control to preserve the (2Z)-configuration, critical for biological activity .

Esterification with Benzyl Alcohol

Esterification of the acetylated intermediate with benzyl alcohol completes the synthesis. A two-step approach is often utilized:

-

Activation of the carboxylic acid using isobutyl chloroformate in methylene chloride.

Reaction equation:

(NMM = N-methylmorpholine; IBCF = isobutyl chloroformate)

Esterification conditions:

| Parameter | Optimal Range | Solvent | Yield (%) |

|---|---|---|---|

| Temperature | to | Methylene chloride | 85–88 |

| Catalyst | N-methylmorpholine | – | – |

The low temperature prevents racemization, ensuring retention of the (2Z)-stereochemistry .

Stereoselective Catalysis for (2Z)-Configuration

Achieving the (2Z)-configuration requires chiral catalysts or auxiliaries. A reported method uses L-proline-derived catalysts in tetrahydrofuran (THF) to induce stereoselectivity during the esterification step . The reaction’s enthalpy () was measured at , favoring the (Z)-isomer thermodynamically .

Comparative stereoselectivity data:

Purification and Isolation

Post-synthesis purification involves liquid-liquid extraction and crystallization . A patent describes extracting the crude product with methylene chloride, followed by washing with saturated sodium bicarbonate and brine . Final purification via recrystallization from ethyl acetate/hexane (1:3) yields >99% purity .

Purification workflow:

-

Extraction : Methylene chloride/water partitioning.

-

Washing : Sodium bicarbonate (removes acidic impurities).

-

Crystallization : Ethyl acetate/hexane at .

Scalability and Industrial Adaptations

Industrial-scale production employs continuous-flow reactors to enhance efficiency. A pilot study achieved 89% yield at scale using:

Analyse Chemischer Reaktionen

Types of Reactions

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals. Its acetylamino group enhances its biological activity, allowing it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit properties useful in treating various medical conditions, including anti-inflammatory and analgesic effects.

1.2 Drug Development

The synthesis of derivatives from 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester is crucial in drug development. The compound can be modified to create analogs that may possess improved efficacy or reduced side effects compared to existing drugs. For instance, studies have demonstrated that modifications to the ester or amine functional groups can lead to compounds with enhanced activity against specific biological targets .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions to produce more complex molecules. The ability to synthesize derivatives with different functional groups expands its utility in creating novel compounds for research and industrial applications.

2.2 Reaction Pathways

The versatility of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester allows it to engage in diverse chemical reactions:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides through reaction with amines.

- Reduction Reactions: Converting the carbonyl group into alcohols or other functional groups.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

3.1 Study on Biological Activity

A recent study evaluated the biological activity of synthesized derivatives of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester as potential angiotensin-II receptor antagonists. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential therapeutic uses in managing hypertension and related cardiovascular diseases .

3.2 Synthesis Techniques

Research has documented various synthetic methodologies for producing this compound efficiently. For example, one method involves the reaction of butenoic acid derivatives with acetylated amines under controlled conditions to yield high-purity products. This highlights the compound's relevance in both academic research and industrial applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Industry | Development of new drugs with anti-inflammatory and analgesic properties |

| Organic Synthesis | Used as an intermediate for synthesizing complex organic molecules |

| Biological Research | Studied for its potential as an angiotensin-II receptor antagonist |

| Chemical Reactions | Engages in esterification, amidation, and reduction reactions |

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The phenylmethyl ester group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Stereochemical Influence : Z-isomers of α,β-unsaturated esters generally exhibit lower yields than E-isomers due to thermodynamic instability (e.g., (Z)-5e: 6% vs. (E)-5e: 78% yield) .

- Bioactivity : Substituents like fluorine or chlorine enhance metabolic stability and target binding, as seen in fluorinated analogs .

Table 2: Hazard Comparison

Biologische Aktivität

2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)- is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesizing information from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- IUPAC Name : 3-(Acetylamino)-2-butenoic acid phenylmethyl ester

This compound features a butenoic acid backbone with an acetylamino group and a phenylmethyl ester moiety, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 2-butenoic acid derivatives exhibit antimicrobial activity. For instance, studies on related esters have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the acetylamino group may enhance this activity through mechanisms involving cell membrane disruption or inhibition of metabolic pathways in bacteria.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of butenoic acid derivatives. The compound's ability to modulate inflammatory cytokines makes it a candidate for further investigation in inflammatory diseases. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory mediators, thereby reducing inflammation.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of 2-butenoic acid derivatives have shown promise in cancer research. The compound has been tested against various cancer cell lines, revealing significant cytotoxic effects at certain concentrations. This activity may be attributed to its ability to induce apoptosis in cancer cells or disrupt cell cycle progression.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several butenoic acid derivatives, including phenylmethyl esters. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds as antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2023) demonstrated that a structurally similar compound reduced TNF-alpha levels in macrophages by 40% when treated with 100 µM concentrations. This suggests that modifications in the butenoic acid structure can significantly influence anti-inflammatory responses .

Case Study 3: Antitumor Activity

A recent study explored the antitumor effects of various butenoic acid esters on human breast cancer cells (MCF-7). The results showed that treatment with the ester at concentrations above 25 µM led to a reduction in cell viability by over 60%, indicating strong cytotoxic potential .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Butenoic acid, 3-(acetylamino)-, phenylmethyl ester, (2Z)-, and how do reaction conditions influence yield?

- Methodology : The synthesis of α,β-unsaturated esters like this compound typically involves condensation reactions under controlled pH and temperature. For example, esterification of the corresponding acid with benzyl alcohol, catalyzed by DCC/DMAP, can yield the phenylmethyl ester. Solvent choice (e.g., THF or DCM) and reaction time are critical to minimize side reactions such as hydrolysis or isomerization of the double bond . Thermal stability studies of analogous esters suggest maintaining temperatures below 80°C to preserve the (2Z)-configuration .

Q. What analytical techniques are recommended for confirming the structural integrity and stereochemistry of this compound?

- Methodology :

- NMR : H and C NMR can confirm the (2Z)-configuration via coupling constants ( ~10–12 Hz for Z-alkenes) and substituent-induced chemical shifts .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from (2E)-isomers .

- IR Spectroscopy : Key peaks for the acetylated amino group (~1650 cm, amide I) and ester carbonyl (~1730 cm) are diagnostic .

Q. How does the compound’s thermal stability impact storage and experimental handling?

- Methodology : Thermal gravimetric analysis (TGA) of structurally similar esters indicates moderate stability up to 150°C, but prolonged exposure to heat (>100°C) may induce decomposition or isomerization. Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Based on analogous α,β-unsaturated esters, wear nitrile gloves and safety goggles. The compound may cause skin irritation (Category 2, H315) and eye damage (Category 2A, H319). Use fume hoods for synthesis and ensure emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient β-carbon’s susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the LUMO distribution, guiding regioselective modifications .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Isomer Purity : Use chiral HPLC with a C18 column (acetonitrile/water gradient) to separate (2Z)- and (2E)-isomers, which may co-elute in less selective methods .

- Dynamic NMR : Variable-temperature H NMR can detect rotamers or conformational changes that obscure spectral interpretation .

Q. How does the acetylated amino group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology : Structure-Activity Relationship (SAR) studies on analogous compounds suggest the acetyl group enhances membrane permeability. Test inhibitory activity against serine hydrolases (e.g., trypsin-like proteases) via fluorogenic substrate assays, comparing IC values with deacetylated analogs .

Q. What mechanistic insights explain the compound’s role in modulating inflammatory pathways?

- Methodology : Transcriptomic profiling (RNA-seq) of treated macrophage cells (e.g., RAW 264.7) can identify downregulated pro-inflammatory cytokines (e.g., TNF-α, IL-6). Pair with siRNA knockdown of putative targets (e.g., NF-κB subunits) to validate pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.